m-Chlorocumene

Catalog No.
S1929357
CAS No.
7073-93-0
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Chlorocumene

CAS Number

7073-93-0

Product Name

m-Chlorocumene

IUPAC Name

1-chloro-3-propan-2-ylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

MCGSDKVOKTWDRB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)C1=CC(=CC=C1)Cl

m-Chlorocumene is an organic compound with the chemical formula C₉H₁₁Cl. It is a chlorinated derivative of cumene, characterized by the presence of a chlorine atom at the meta position of the aromatic ring. This compound is notable for its versatility in organic synthesis and its role as an intermediate in various chemical processes. m-Chlorocumene is typically a colorless to pale yellow liquid with a distinct aromatic odor, and it is soluble in organic solvents but has limited solubility in water.

Currently, there is no documented research on the specific mechanism of action of m-Chlorocumene in biological systems.

  • Skin and eye irritant: Chlorinated aromatics can be irritating to the skin and eyes upon contact.
  • Combustible: Organic liquids like m-Chlorocumene are generally flammable and should be handled with appropriate precautions.
, including:

  • Electrophilic Aromatic Substitution: The chlorine atom on the aromatic ring directs further substitutions primarily to the ortho and para positions, although it can also allow for meta substitutions under specific conditions.
  • Halogenation: m-Chlorocumene can undergo additional halogenation reactions, where further chlorine atoms can be introduced to the structure.
  • Alkylation: The compound can also react with alkylating agents, leading to the formation of more complex aromatic compounds.

The general reactivity of m-chlorocumene allows it to be utilized as a building block in various synthetic pathways.

Several methods exist for synthesizing m-chlorocumene:

  • Direct Chlorination of Cumene: This method involves the chlorination of cumene using chlorine gas or other chlorinating agents, often facilitated by light or heat to promote reaction.
  • Friedel-Crafts Reactions: A more complex approach involves starting from benzene or toluene, nitrating to form nitro derivatives, followed by a Friedel-Crafts acylation or alkylation to introduce the isopropyl group. Subsequent chlorination can yield m-chlorocumene.
  • Multi-step Synthesis: Starting from benzoic acid, one can perform meta-chlorination followed by esterification and subsequent reduction steps to achieve m-chlorocumene .

m-Chlorocumene finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is utilized in laboratory settings for exploring reaction mechanisms and developing new synthetic methodologies.
  • Industrial Uses: It may be involved in producing other chemicals or materials through further reactions.

Interaction studies involving m-chlorocumene primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
  • Coordination Chemistry: Studies have also explored how m-chlorocumene interacts with metal catalysts, which can enhance its utility in catalysis.

These interactions are crucial for understanding how m-chlorocumene can be effectively utilized in various synthetic applications.

m-Chlorocumene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
CumeneC₉H₁₂Parent compound; used as a precursor for phenol production.
p-ChlorocumeneC₉H₁₁ClChlorine at para position; different reactivity profile.
o-ChlorocumeneC₉H₁₁ClChlorine at ortho position; exhibits different steric effects.
IsopropylbenzeneC₉H₁₂No chlorine; serves as a precursor for chlorinated derivatives.

m-Chlorocumene is unique due to its specific positioning of the chlorine atom, which influences both its chemical reactivity and potential biological activity compared to its ortho and para counterparts.

Phase Transition Characteristics

Meta-chlorocumene (1-chloro-3-(1-methylethyl)benzene) exhibits liquid phase stability under standard ambient conditions [1] [2]. The compound demonstrates characteristic behavior of aromatic chlorinated hydrocarbons with regard to phase transitions, though specific experimental melting and boiling point data for m-chlorocumene remain limited in the available literature.

Comparative analysis with structural isomers provides insight into expected phase behavior. The ortho-isomer (o-chlorocumene) displays a melting point of -74.4°C and boiling point of 191.15°C [3], while maintaining a density of 1.0324 g/mL [3]. These values suggest that m-chlorocumene likely exhibits similar thermal properties due to identical molecular composition and comparable steric effects.

Propertym-Chlorocumeneo-Chlorocumenep-Chlorocumene
Melting Point (°C)Not determined-74.4 [3]Not determined
Boiling Point (°C)Not determined191.15 [3]Not determined
Density (g/mL)Not determined1.0324 (est.) [3]Not determined
Phase at 25°CLiquid [1]Liquid [3]Liquid [5]

The thermal behavior of chlorinated aromatic compounds generally follows predictable patterns based on molecular structure and intermolecular forces. Research on related aromatic chlorinated systems indicates that phase transitions occur through disruption of van der Waals forces and π-π interactions between aromatic rings [6] [7]. The presence of the chlorine substituent at the meta position influences the electronic distribution and consequently affects the intermolecular interactions responsible for phase stability.

Volatility Parameters and Vapor-Liquid Equilibrium

The volatility characteristics of m-chlorocumene are influenced by its molecular weight of 154.64 g/mol [8] and the presence of both aromatic and aliphatic structural features. The compound's vapor pressure behavior can be estimated based on structural correlations with similar chlorinated aromatic compounds.

Thermodynamic measurements from equilibrium studies reveal that m-chlorocumene exhibits an enthalpy of reaction (ΔrH°) of -3.35 ± 0.84 kJ/mol in the liquid phase under standard conditions [1] [2]. This value was determined through equilibrium measurements as reported by Nesterova et al. (1985) [1] [2], providing fundamental insight into the compound's thermodynamic stability.

Thermodynamic ParameterValuePhaseReference
Enthalpy of Reaction (ΔrH°)-3.35 ± 0.84 kJ/molLiquidNesterova et al., 1985 [1] [2]
Standard Conditions298.15 K, 1 atm-NIST [1] [2]
MethodEquilibrium (Eqk)-NIST [1] [2]

The vapor-liquid equilibrium behavior of chlorinated aromatic compounds is governed by molecular polarity, aromatic character, and steric factors [9] [10]. Studies on similar systems, such as monochlorobenzene and related compounds, demonstrate that vapor pressure typically decreases with increasing molecular complexity and chlorine substitution patterns [11] [10].

Environmental fate modeling suggests that compounds with similar structural characteristics to m-chlorocumene exhibit moderate volatility [12] [13], with vapor pressures typically ranging from 0.1 to 10 mmHg at 25°C for chlorinated aromatic hydrocarbons of comparable molecular weight [11] [10].

Solvation Behavior Analysis

Hansen Solubility Parameters

The Hansen solubility parameters for m-chlorocumene can be estimated based on its molecular structure and comparison with structurally related compounds. These parameters provide quantitative measures of molecular cohesive energy density components: dispersion forces (δD), polar interactions (δP), and hydrogen bonding capacity (δH).

For m-chlorocumene, the aromatic benzene ring contributes significantly to dispersion interactions, while the chlorine substituent introduces polar character. The isopropyl group provides additional hydrophobic character that influences overall solvation behavior.

Based on structural analysis and comparison with related chlorinated aromatics, the estimated Hansen solubility parameters for m-chlorocumene are:

ParameterEstimated Value (MPa^0.5)Component
δD (Dispersion)18.0 - 19.0van der Waals forces
δP (Polar)2.5 - 3.5Dipole-dipole interactions
δH (Hydrogen bonding)0.0 - 1.0H-bond donor/acceptor
δTotal18.5 - 19.5Total solubility parameter

The dispersion component dominates due to the aromatic π-electron system and the substantial molecular volume contributed by the aromatic ring and isopropyl substituent [14] [6]. The polar component reflects the electron-withdrawing effect of the chlorine atom, which creates a molecular dipole moment [15] [16]. The hydrogen bonding component remains minimal, as m-chlorocumene lacks strong hydrogen bond donor or acceptor sites [14] [17].

Partition Coefficient Modeling (logP Calculations)

The octanol-water partition coefficient (logP) serves as a critical parameter for understanding the compound's lipophilicity and environmental fate. Experimental determination indicates that m-chlorocumene exhibits a logP value of 3.93 [18], demonstrating significant hydrophobic character.

Partition CoefficientValueMethodSource
logP (octanol/water)3.93ExperimentalSIELC Technologies [18]
Water SolubilityLowEstimatedLiterature correlation [19] [20]
Lipophilicity ClassModerately HighCalculatedBased on logP value

The logP value of 3.93 indicates that m-chlorocumene preferentially partitions into the organic (octanol) phase by a factor of approximately 8,500:1 compared to the aqueous phase [18] [19]. This behavior is consistent with the compound's structural characteristics:

  • Aromatic benzene ring: Contributes hydrophobic character
  • Isopropyl substituent: Enhances lipophilicity through alkyl character
  • Chlorine atom: Provides moderate polarity but insufficient to overcome hydrophobic effects
  • Absence of polar functional groups: No hydroxyl, amino, or carboxyl groups present

Comparative analysis with related compounds demonstrates that chlorinated aromatics typically exhibit logP values ranging from 2.5 to 4.5 [19] [15], depending on substitution patterns and molecular size. The observed value for m-chlorocumene falls within the expected range for mono-chlorinated aromatic compounds with alkyl substitution.

The COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients) protocol has been successfully applied to similar chlorinated aromatic systems, showing minimal deviation (3.0 × 10^-3) between experimental and calculated values [9], supporting the reliability of computational approaches for related compounds.

Advanced Spectroscopic Fingerprinting

Vibrational Mode Assignments via Fourier Transform Infrared Spectroscopy

The FT-IR spectroscopic analysis of m-chlorocumene reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule. The aromatic chlorinated structure gives rise to distinctive spectral features that enable identification and structural confirmation.

Aromatic Carbon-Hydrogen Stretching Region (3000-3100 cm^-1)

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm^-1, characteristic of sp2-hybridized carbon atoms in the benzene ring [21] [22]. These bands typically exhibit medium to strong intensity and provide confirmation of aromatic character. For chlorinated aromatics, slight shifts may occur due to electronic effects of the chlorine substituent affecting the aromatic π-system [22] [23].

Aliphatic Carbon-Hydrogen Stretching Region (2800-3000 cm^-1)

The isopropyl group contributes characteristic absorptions in the 2800-3000 cm^-1 region [21] [24]. Specifically:

  • Asymmetric C-H stretching: ~2970 cm^-1
  • Symmetric C-H stretching: ~2920 cm^-1
  • Methyl C-H stretching: ~2860 cm^-1

These vibrations correspond to the aliphatic portions of the isopropyl substituent and exhibit strong absorption intensity [21] [24].

Aromatic Carbon-Carbon Stretching Region (1400-1600 cm^-1)

The aromatic ring exhibits characteristic C=C stretching modes in the 1400-1600 cm^-1 region [21] [22]. For substituted benzenes:

  • Aromatic C=C stretch: ~1600 cm^-1 and ~1500 cm^-1
  • Ring breathing modes: ~1450 cm^-1

The exact frequencies depend on the substitution pattern and electronic effects of the chlorine and isopropyl substituents [22] [23].

Carbon-Chlorine Stretching Region (600-800 cm^-1)

The C-Cl stretching vibration appears as a characteristic band in the 600-800 cm^-1 region [21] [25]. For aromatic chlorides, this absorption typically occurs around:

  • Aromatic C-Cl stretch: ~750-800 cm^-1

This band provides definitive evidence for the presence of the chlorine substituent and distinguishes chlorinated aromatics from their non-halogenated analogs [21] [25].

Vibrational ModeFrequency Range (cm^-1)IntensityAssignment
Aromatic C-H stretch3000-3100Medium-StrongνC-H (aromatic)
Aliphatic C-H stretch2800-3000StrongνC-H (isopropyl)
Aromatic C=C stretch1500-1600Medium-StrongνC=C (ring)
C-H bending1400-1500MediumδC-H
Aromatic C-Cl stretch750-800MediumνC-Cl
Out-of-plane bending400-900VariableγC-H, γC-Cl

Meta-Substitution Pattern Recognition

The meta-disubstitution pattern (1,3-substitution) produces a characteristic fingerprint region that distinguishes it from ortho and para isomers [22] [23]. Specific features include:

  • Out-of-plane C-H bending modes: Different frequencies for meta vs. ortho/para patterns
  • Ring substitution patterns: Unique combination bands in the 1800-2000 cm^-1 region
  • Overtone progressions: Specific to the meta substitution geometry

$${}^{13}$$C/$${}^{1}$$H Nuclear Magnetic Resonance Chemical Shift Correlations

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of chemical shift patterns for both carbon-13 and proton nuclei in m-chlorocumene.

$${}^{1}$$H NMR Chemical Shift Analysis

The proton NMR spectrum of m-chlorocumene exhibits distinct resonance patterns corresponding to different hydrogen environments:

Aromatic Proton Region (6.5-8.0 ppm)

The aromatic protons appear in the characteristic downfield region due to deshielding effects of the aromatic π-electron system [26] [27]. For the meta-disubstituted benzene ring:

  • H-2, H-6 positions: ~7.2-7.4 ppm
  • H-4 position: ~7.0-7.3 ppm
  • H-5 position: ~7.1-7.4 ppm

The exact chemical shifts depend on the electronic effects of both the chlorine (electron-withdrawing) and isopropyl (electron-donating) substituents [26] [27].

Isopropyl Proton Region (0.5-3.0 ppm)

The isopropyl group contributes characteristic multipicity patterns:

  • Methine proton (CH): ~2.8-3.2 ppm (septet, J ~7 Hz)
  • Methyl protons (CH3): ~1.2-1.3 ppm (doublet, J ~7 Hz)

The methine proton appears as a septet due to coupling with six equivalent methyl protons, while the methyl protons appear as a doublet due to coupling with the single methine proton [26] [27] [28].

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling
Aromatic H (meta to Cl)7.0-7.4MultipletJ ~8 Hz
Aromatic H (ortho to iPr)7.1-7.4MultipletJ ~8 Hz
Isopropyl CH2.8-3.2SeptetJ ~7 Hz
Isopropyl CH31.2-1.3DoubletJ ~7 Hz

$${}^{13}$$C NMR Chemical Shift Analysis

Carbon-13 NMR provides definitive structural identification through analysis of carbon environments across the extended chemical shift range (0-220 ppm) [29] [30].

Aromatic Carbon Region (110-160 ppm)

The aromatic carbons exhibit characteristic chemical shifts influenced by substitution effects:

  • Quaternary carbons (C-1, C-3): ~140-150 ppm
  • CH carbons (C-2, C-4, C-5, C-6): ~125-135 ppm

The carbon bearing chlorine (C-3) appears upfield (~130-135 ppm) compared to the carbon bearing isopropyl (C-1) (~145-150 ppm) due to the γ-effect of chlorine substitution [29] [30] [31].

Aliphatic Carbon Region (10-50 ppm)

The isopropyl carbons appear in the upfield region:

  • Methine carbon (CH): ~33-35 ppm
  • Methyl carbons (CH3): ~23-25 ppm

These values are typical for branched alkyl substituents attached to aromatic rings [29] [30] [31].

Carbon EnvironmentChemical Shift (ppm)Carbon TypeSubstitution Effect
C-1 (bearing isopropyl)145-150QuaternaryAlkyl substitution
C-3 (bearing chlorine)130-135QuaternaryHalogen substitution
Aromatic CH125-135TertiaryVariable based on position
Isopropyl CH33-35TertiaryBenzylic position
Isopropyl CH323-25PrimaryMethyl groups

Coupling Pattern Analysis

The $${}^{13}$$C NMR spectrum typically employs proton decoupling to simplify interpretation, resulting in singlet peaks for each carbon environment [32] [29]. However, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can provide multiplicity information to distinguish between CH3, CH2, CH, and quaternary carbons [32] [31].

Integration and Quantitative Analysis

XLogP3

4

Other CAS

7073-93-0

Wikipedia

M-Chlorocumene

General Manufacturing Information

Benzene, 1-chloro-3-(1-methylethyl)-: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types